molecular formula C22H47N B12642598 N,N-Dimethylicosylamine CAS No. 45275-74-9

N,N-Dimethylicosylamine

Cat. No.: B12642598
CAS No.: 45275-74-9
M. Wt: 325.6 g/mol
InChI Key: AYNZRGVSQNDHIX-UHFFFAOYSA-N
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Description

N,N-Dimethylicosylamine is a useful research compound. Its molecular formula is C22H47N and its molecular weight is 325.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

45275-74-9

Molecular Formula

C22H47N

Molecular Weight

325.6 g/mol

IUPAC Name

N,N-dimethylicosan-1-amine

InChI

InChI=1S/C22H47N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(2)3/h4-22H2,1-3H3

InChI Key

AYNZRGVSQNDHIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCN(C)C

Origin of Product

United States

Historical Context and Evolution of Long Chain Tertiary Amine Chemistry

The study of long-chain amines has a rich history rooted in the development of surfactants and extraction agents. Early research focused on the synthesis and application of primary and secondary long-chain amines derived from natural sources like fatty acids. industrialchemicals.gov.au The development of synthetic routes to tertiary amines marked a significant advancement, expanding their utility.

A key historical method for producing long-chain tertiary amines is the Leuckart reaction. orgsyn.org Another significant method involves the reaction of long-chain primary or secondary amines with formaldehyde (B43269) and formic acid. google.com This process, known as reductive amination, has been a cornerstone for the synthesis of N,N-dimethyl long-chain alkyl amines. google.com Over the years, catalytic methods have been refined to improve efficiency and selectivity. For instance, the use of ruthenium complexes as catalysts allows for the conversion of long-chain terminal alcohols and secondary amines into tertiary amines. acs.org

The evolution of this field has been driven by the need for molecules with specific interfacial properties for applications ranging from mineral flotation to the formulation of detergents and fabric softeners. google.com The ability to tune the length of the alkyl chain and the nature of the substituents on the nitrogen atom allows for precise control over the compound's properties, such as its solubility and basicity. chemguide.co.uk

Broader Significance Within Contemporary Organic and Materials Sciences

Alkylation Strategies for Tertiary Amine Formation

The formation of tertiary amines, such as this compound, has traditionally relied on the alkylation of primary or secondary amines. These methods are foundational in organic synthesis and continue to be widely applied.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for the synthesis of amines. libretexts.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of icosylamine with an excess of formaldehyde (B43269), followed by reduction.

The reaction proceeds in two main steps: the initial formation of an iminium ion from the amine and the carbonyl compound, followed by its reduction. youtube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), being particularly common due to their selectivity. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is advantageous as it is capable of selectively reducing the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com

One-pot procedures are often preferred for their efficiency, where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture. youtube.com The synthesis of N,N-dimethylated amines from primary amines can be achieved through successive reductive aminations. masterorganicchemistry.com Studies have shown the effectiveness of reductive methylation of benzylamine (B48309) with formaldehyde over catalysts like Pd/C and Raney-Ni to produce benzyl(dimethyl)amine. researchgate.net Similarly, amines can be effectively methylated using formaldehyde and zinc in an aqueous medium, with the degree of methylation controllable by adjusting reaction conditions. researchgate.net

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, iron-catalyzed reductive amination of aldehydes and ketones has been demonstrated, offering a more earth-abundant metal alternative. d-nb.info Cobalt-based catalysts have also been developed for the reductive amination of ketones and aldehydes to primary amines under mild conditions. d-nb.info

Direct N-Alkylation Protocols (e.g., Exhaustive Methylation)

Direct N-alkylation involves the reaction of an amine with an alkylating agent, such as an alkyl halide. To synthesize this compound from icosylamine, a primary amine, exhaustive methylation would be required. This process typically involves reacting the primary amine with an excess of a methylating agent, like methyl iodide. wikipedia.orgyoutube.combyjus.com The reaction proceeds through a series of SN2 reactions, first forming the secondary amine (N-methylicosylamine), then the tertiary amine (this compound), and finally the quaternary ammonium (B1175870) salt. youtube.com

The initial reaction of the primary amine with methyl iodide forms a secondary amine. youtube.com This secondary amine can then react further with another molecule of methyl iodide to yield the tertiary amine. youtube.com Due to the potential for over-alkylation, controlling the reaction to selectively obtain the tertiary amine can be challenging, and often results in a mixture of products. masterorganicchemistry.com

The Hofmann elimination reaction is a classic example that utilizes exhaustive methylation. In this reaction, an amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgbyjus.com This salt is then treated with silver oxide and water to form a quaternary ammonium hydroxide, which upon heating, undergoes elimination to form an alkene and a tertiary amine. wikipedia.orgbyjus.com While the primary application of this reaction is alkene synthesis, it demonstrates the principle of exhaustive methylation to form a tertiary amine as a byproduct. byjus.com

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has seen a significant shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. These advanced techniques offer powerful alternatives for the synthesis of tertiary amines like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing efficient routes to a wide array of amines. mdpi.com These reactions often exhibit high functional group tolerance and can be performed under milder conditions than traditional methods. acs.org Palladium, rhodium, iridium, and copper are among the most commonly used metals for these transformations. acs.orgresearchgate.netresearchgate.net

For the synthesis of tertiary amines, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. Although typically used for forming aryl amines, variations of these methods can be adapted for the synthesis of aliphatic amines. Transition metal catalysts can also be employed in reductive amination reactions, often using molecular hydrogen or silanes as the reducing agent, which is a more atom-economical approach. researchgate.net For example, ruthenium and iridium complexes have been shown to catalyze the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" methodology. organic-chemistry.org This method avoids the use of stoichiometric activating and reducing agents.

Recent research has also explored the use of more earth-abundant 3d transition metals like iron, cobalt, and nickel as catalysts for amine synthesis to replace precious metals. acs.orgresearchgate.net For instance, nickel-catalyzed reductive coupling of aldehydes and N-trimethylsilylamines has been reported. acs.org

Organocatalysis in Amine Construction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. nih.gov This approach often provides high levels of stereoselectivity and functional group tolerance. rsc.org

In the context of tertiary amine synthesis, organocatalysts can be used to activate aldehydes for reductive amination. For example, 2-aminoquinazolin-4(3H)-one has been reported as an effective organocatalyst for the synthesis of tertiary amines from secondary amines and aldehydes, using formic acid as a mild reducing agent. nih.govacs.org This method has demonstrated a broad substrate scope, including both aromatic and aliphatic amines and aldehydes. acs.org

Another approach involves the use of an organocatalytic system for the multicomponent synthesis of α-tertiary amines. researchgate.net For instance, a 4-dodecylbenzenesulfonic acid–squaramide complex has been used to promote the reaction between ketones, amines, and other components in water, leading to the formation of α-tertiary amines in high yields. thieme-connect.com These methods highlight the potential of organocatalysis to construct complex amine structures under mild and often environmentally friendly conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgimist.ma The synthesis of this compound can be made more sustainable by incorporating these principles.

Key green chemistry principles applicable to amine synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenations and reductive aminations that use molecular hydrogen as the reductant are highly atom-economical, producing only water as a byproduct. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.org The use of transition metal and organocatalysts falls under this principle.

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. rsc.org While the icosyl group is derived from long-chain fatty acids which can be from renewable sources, the methyl groups often come from petrochemical sources. The use of CO2 as a C1 source for methylation is an area of active research. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. rsc.org Water is an ideal green solvent due to its non-toxic and non-flammable nature. liv.ac.uk Deep eutectic solvents (DESs) are also being explored as greener alternatives to conventional organic solvents for amine synthesis. mdpi.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure to minimize energy requirements. rsc.org The development of highly active catalysts that can operate under mild conditions is crucial.

The application of these principles in the synthesis of this compound can lead to more environmentally benign and economically viable production processes. europa.euepa.gov This includes the development of catalytic systems that operate in green solvents, utilize renewable starting materials, and have high atom economy. acs.orgmdpi.comscispace.comfao.org

Solvent-Free and Atom-Economical Processes

The principles of green chemistry, particularly atom economy and the reduction of solvent use, have driven the innovation of new catalytic systems for amine synthesis. These methods aim to maximize the incorporation of atoms from reactants into the final product, minimizing waste generation.

Direct Catalytic N-Alkylation of Alcohols

One of the most atom-economical and clean methodologies for synthesizing tertiary amines is the direct N-alkylation of a secondary amine with an alcohol. In the context of this compound, this involves the reaction of 1-Icosanol with Dimethylamine (B145610). This process, often termed "borrowing hydrogen" or "hydrogen autotransfer," proceeds via a catalytic cycle where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the amine and subsequent reduction by the initially abstracted hydrogen.

The key to this process is the catalyst, which is typically a transition-metal complex. Homogeneous catalysts based on ruthenium and iridium have demonstrated high efficacy. For instance, ruthenium pincer complexes can catalyze the reaction of long-chain alcohols with dimethylamine under solvent-free conditions at elevated temperatures (110-150 °C). The sole byproduct of this reaction is water, leading to a near-perfect atom economy.

Catalytic Reductive Amination

Reductive amination is a cornerstone of amine synthesis. To align with green chemistry principles, modern approaches utilize molecular hydrogen (H₂) as the terminal reductant, avoiding the poor atom economy of stoichiometric hydride reagents like sodium borohydride. The synthesis of this compound via this route would involve the reaction of Icosanal (the corresponding C20 aldehyde) with Dimethylamine in the presence of H₂ and a hydrogenation catalyst.

Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel (Ra-Ni), are effective for this transformation. The process can often be run under solvent-free or minimal-solvent conditions, particularly when the reactants are liquid at the reaction temperature. The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then catalytically hydrogenated to yield the final tertiary amine. This method is highly efficient, with water being the only stoichiometric byproduct.

The table below summarizes key findings for these atom-economical processes, using data representative of long-chain tertiary amine synthesis.

Table 1: Comparison of Atom-Economical Synthetic Routes to Long-Chain Tertiary Amines (Note: Data is representative of catalytic systems developed for long-chain amines analogous to this compound.)

MethodStarting MaterialsCatalyst System (Example)Typical ConditionsYield (%)Primary ByproductAtom Economy
Direct N-Alkylation1-Icosanol, DimethylamineRuthenium-Pincer Complex130°C, Solvent-free>95%H₂OExcellent
Reductive AminationIcosanal, Dimethylamine, H₂Pd/C or Ra-Ni100-160°C, 5-20 bar H₂>90%H₂OExcellent
N-Methylation (Primary Amine)Icosylamine, CO₂, H₂Ruthenium-Triphos Complex140°C, 80 bar~85%H₂OExcellent

Sustainable Reagent Development

Beyond process optimization, the sustainability of a synthesis is defined by the reagents and feedstocks it employs. Research efforts are focused on replacing toxic, hazardous, or non-renewable reagents with greener alternatives.

Biomass-Derived Feedstocks

Non-Precious Metal Catalysts

While ruthenium and iridium catalysts are highly effective for the amination reactions described in section 2.3.1, their high cost and low crustal abundance are significant drawbacks. A major thrust in sustainable chemistry is the development of catalysts based on earth-abundant and less-toxic first-row transition metals, such as iron, cobalt, and nickel.

Recent studies have shown that well-defined iron-pincer complexes can catalyze the N-alkylation of amines with alcohols, providing a more economical and sustainable alternative to precious-metal systems. Similarly, cobalt and nickel nanocatalysts have been developed for reductive amination, demonstrating high activity and selectivity, although they sometimes require more forcing conditions compared to their noble metal counterparts. The development of these catalysts is crucial for the large-scale, cost-effective production of long-chain amines.

Green Methylating Agents

The final step in many synthetic routes to this compound involves N-methylation. Traditional methylating agents, such as Methyl Iodide or Dimethyl Sulfate, are highly toxic, volatile, and produce stoichiometric quantities of salt waste. Sustainable alternatives are actively being implemented:

Methanol (B129727): In the context of borrowing hydrogen catalysis, methanol can serve as a C1 building block for methylation, reacting with primary or secondary amines to yield methylated products with water as the only byproduct.

Dimethyl Carbonate (DMC): DMC is a non-toxic, biodegradable reagent that serves as an excellent green methylating agent. It reacts with primary or secondary amines (like Icosylamine or N-Methylicosylamine) to produce the desired N,N-dimethylated product. The reaction can be performed without a catalyst at high temperatures or with a catalyst under milder conditions. The byproducts are typically methanol and carbon dioxide, which are less harmful than the salt waste from traditional agents.

The following table contrasts traditional reagents with their sustainable counterparts in the synthesis of this compound.

Table 2: Comparison of Traditional vs. Sustainable Reagents

Process StepTraditional ReagentAssociated Hazard / WasteSustainable AlternativeAdvantages of Alternative
Alkyl Chain SourcePetrochemical AlkanesNon-renewable, energy-intensive crackingBiomass-derived Fatty AcidsRenewable, potentially carbon-neutral lifecycle
Amination CatalystStoichiometric Reductants (e.g., NaBH₄)Poor atom economy, salt wasteIron or Nickel CatalystsEarth-abundant, lower cost, catalytic, high atom economy
MethylationMethyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)Highly toxic, carcinogenic, corrosive, salt wasteDimethyl Carbonate (DMC), MethanolLow toxicity, biodegradable, improved atom economy, benign byproducts

Reactivity of the Tertiary Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of this compound is the focal point of its reactivity, making it susceptible to attack by electrophiles and enabling it to act as a base.

The unshared electron pair on the nitrogen atom of this compound makes it a potent nucleophile, readily attacking electron-deficient species. libretexts.org A quintessential example of this reactivity is the quaternization reaction, an SN2 displacement where the amine attacks an alkyl halide. utexas.edu This process converts the tertiary amine into a quaternary ammonium salt, fundamentally altering its physical and chemical properties.

The general mechanism for the quaternization of a tertiary amine like this compound with an alkyl halide (R'-X) is as follows:

Step 1: Nucleophilic Attack. The nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion (X⁻) and forming a new C-N bond.

Step 2: Formation of Quaternary Ammonium Salt. The product is a tetra-substituted nitrogen atom with a permanent positive charge, balanced by the halide counter-ion.

Studies on analogous long-chain amines, such as N,N-dimethyloctylamine, demonstrate that these reactions can be carried out by heating the amine with the appropriate alkylating agent, often in a suitable solvent like acetonitrile (B52724) to facilitate the reaction. nih.gov The quaternization of this compound introduces a permanent positive charge, which can impart properties like water solubility and antibacterial activity. mdpi.commdpi.com

Parameter Description Relevance to this compound
Nucleophile This compoundThe lone pair on the sp³ hybridized nitrogen is available for reaction. utexas.edu
Electrophile Typically alkyl halides (e.g., methyl iodide, bromoethane)The choice of electrophile determines the fourth substituent on the resulting quaternary ammonium salt. nih.govresearchgate.net
Solvent Acetonitrile, EthanolPolar aprotic or protic solvents can be used to facilitate the SN2 reaction. nih.gov
Conditions Elevated temperatures (e.g., 70 °C)Heating is often required to overcome the activation energy of the reaction. nih.gov

In addition to alkyl halides, the tertiary amine nitrogen can be attacked by other electrophiles. For instance, reaction with acyl chlorides under specific conditions can lead to C-N bond cleavage and amidation. organic-chemistry.org The nitrogen center can also be targeted by electrophilic aminating agents, which are typically amines substituted with electron-withdrawing groups like hydroxylamines or oxaziridines. wikipedia.org

Like most amines, this compound acts as a Brønsted-Lowry base, accepting a proton (H⁺) to form its conjugate acid, the N,N-dimethylicosylammonium ion. libretexts.orgsavemyexams.com The position of this equilibrium is defined by the base-dissociation constant (Kb) or, more commonly, the pKa of the conjugate acid.

The basicity of an amine is governed by the availability of the nitrogen's lone pair for protonation. libretexts.orgquora.com Several factors influence this for this compound:

Inductive Effect: The two methyl groups and the long icosyl chain are alkyl groups, which are electron-donating. quora.com This positive inductive effect (+I) increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia (B1221849). lkouniv.ac.inreddit.com

Steric Hindrance: The bulky icosyl group and the two methyl groups can create steric hindrance around the nitrogen atom. This can impede the approach of a proton and also hinder the solvation of the resulting ammonium cation, which can sometimes decrease basicity relative to less hindered amines in aqueous solutions. lkouniv.ac.in

Solvation Effects: In aqueous solution, the stability of the protonated ammonium ion is crucial. The N-H bond formed upon protonation can participate in hydrogen bonding with water molecules. However, as a tertiary amine, this compound's conjugate acid has only one such proton, leading to less stabilization by solvation compared to the conjugate acids of primary or secondary amines. lkouniv.ac.in This effect often makes tertiary amines less basic in water than secondary amines.

Factor Effect on Basicity Rationale for this compound
Inductive Effect (+I) IncreaseThe three alkyl substituents (two methyl, one icosyl) push electron density onto the nitrogen atom. lkouniv.ac.in
Steric Hindrance DecreaseThe bulky groups may hinder the approach of a proton to the nitrogen lone pair. poliuretanos.com.br
Solvation of Conjugate Acid Decrease (relative to 1°/2° amines)The resulting R₃NH⁺ ion has only one proton for hydrogen bonding with solvent, offering less stabilization. lkouniv.ac.in

Transformations Involving the Icosyl Aliphatic Chain

While the nitrogen center is the most reactive site, the long icosyl (C₂₀H₄₁) chain can also undergo chemical modification.

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method or application. libretexts.org For this compound, derivatization typically targets the amine functional group to enhance volatility for gas chromatography (GC) or to introduce a chromophore for UV-Visible detection in high-performance liquid chromatography (HPLC). gcms.cznih.gov

Common derivatization strategies applicable to amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form amides. Perfluorinated derivatives are particularly useful for electron capture detection (ECD) in GC. libretexts.org

Silylation: Reaction with silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the concept of active hydrogens, although this is more common for primary and secondary amines. gcms.cz

Alkylation: Introduction of alkyl groups, often to create derivatives with specific retention times or mass spectrometric fragmentation patterns. libretexts.org

While these methods target the amine, functionalization of the long, generally unreactive aliphatic chain would require more vigorous conditions, such as free-radical halogenation, to introduce a point of reactivity for further transformations.

The bonds within this compound can be broken under specific, often oxidative, conditions. One important degradation pathway involves the cleavage of the C-N bond. For example, molecular iodine has been shown to mediate the oxidative cleavage of the C-N bond in dimethylamino groups attached to aryl systems, converting them into aldehydes. rsc.org Similar oxidative N-dealkylation reactions can be achieved photochemically or with other strong oxidizing agents. organic-chemistry.org

Another significant degradation pathway for tertiary amines containing a dimethylamino moiety is the formation of N-nitrosamines. In the presence of a nitrosating agent (formed, for example, from nitrite (B80452) in acidic conditions or during chlorination/ozonation of water), this compound could potentially form N-nitrosomethyl-icosylamine. nih.gov Mechanistic studies on the formation of N-nitrosodimethylamine (NDMA) from precursors like dimethylamine (DMA) during water treatment processes have shown that reactive chlorine or ozone can lead to the formation of intermediates like 1,1-dimethylhydrazine, which is then oxidized to NDMA. nih.govwho.intnih.gov Given its structure, this compound could be a precursor to nitrosamines under similar conditions.

The long icosyl chain itself can undergo degradation, although it is generally stable. Under harsh oxidative conditions, such as with strong oxidizing agents and heat, the C-C bonds of the alkyl chain can be cleaved. This process is less specific than the reactions at the nitrogen center.

Participation in Electron-Transfer Reactions

The lone pair of electrons on the nitrogen atom allows this compound to participate in electron-transfer (ET) reactions, acting as an electron donor. In such a process, the amine transfers an electron to a suitable acceptor molecule, generating a radical cation (aminium radical). researchgate.net

The feasibility and rate of an electron-transfer reaction are governed by the oxidation potential of the amine and the reduction potential of the acceptor, as well as solvent polarity. osti.gov Studies on N,N-dimethylaniline, a common model for tertiary amines in ET studies, have shown that photoinduced electron transfer can occur with various electron acceptors. nih.gov

The mechanism of electron transfer can be classified as:

Outer-Sphere Electron Transfer: The electron transfer occurs between the donor and acceptor without the formation of a covalent bond. The reactants maintain their coordination shells. sapub.org

Inner-Sphere Electron Transfer: The donor and acceptor are linked by a bridging ligand through which the electron is transferred. sapub.org

Proton-Coupled Electron Transfer (PCET): The transfer of an electron is coupled to the transfer of a proton. nih.gov This is particularly relevant in systems where redox changes are linked to changes in protonation states.

Unraveling the Chemical Behavior of this compound: A Review of Reactivity and Mechanistic Pathways

While specific experimental studies on the chemical reactivity and mechanistic pathways of this compound are not extensively documented in publicly available scientific literature, this article aims to provide a focused overview based on general principles of amine chemistry and related compounds. The subsequent sections will explore hypothetical, yet chemically plausible, catalytic roles, potential intermediates, and considerations for reaction kinetics and thermodynamics based on analogous chemical systems.

Advanced Spectroscopic and Chromatographic Analysis of N,n Dimethylicosylamine

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental composition and the differentiation of compounds with similar nominal masses. This capability is indispensable for the unambiguous identification and structural analysis of N,N-Dimethylicosylamine. researchgate.net

To analyze this compound within complex mixtures, HRMS is typically coupled with a chromatographic separation step.

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): This technique is suitable for volatile and thermally stable compounds. gdut.edu.cn Due to the high boiling point of this compound, its analysis by GC can be challenging. Amines are known to interact with standard GC columns, which can lead to poor peak shape and reproducibility. h-brs.devt.edu Derivatization with reagents like benzoyl chloride can be employed to increase volatility and improve chromatographic performance. nih.govresearchgate.net GC-HRMS offers excellent separation for various analytes and provides high-resolution mass data for confident identification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is often the preferred method for large, non-volatile, or thermally labile molecules like long-chain amines. rsc.orgrsc.org It avoids the need for derivatization. A reverse-phase liquid chromatography system can effectively separate this compound from other components before it is introduced into the high-resolution mass spectrometer for detection and quantification. nih.govresearchgate.netfda.gov This approach provides high specificity and sensitivity, making it suitable for trace-level analysis in complex matrices. fda.govlcms.cz

Table 1: Comparison of Hyphenated HRMS Techniques for this compound Analysis

Feature GC-HRMS LC-HRMS
Principle Separates volatile compounds in a gaseous mobile phase. Separates compounds in a liquid mobile phase.
Analyte Volatility Requires high volatility; may need derivatization. Suitable for non-volatile and thermally labile compounds.
Sample Preparation Often requires derivatization to improve peak shape and volatility. nih.gov Typically involves simple dilution and filtration ("dilute-and-shoot"). nih.gov
Separation Column Capillary columns (e.g., Rtx-5 Amine) are used to minimize peak tailing. nih.gov Reversed-phase columns (e.g., C18) are commonly used. lcms.cz
Typical Ion Source Electron Ionization (EI), Chemical Ionization (CI). Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). acdlabs.com
Advantages High chromatographic resolution for volatile compounds. Broad applicability, minimal sample preparation, suitable for large molecules. rsc.org

| Challenges | Potential for thermal degradation, peak tailing due to basicity. vt.edu | Potential for ion suppression in complex matrices. |

The choice of ionization technique is critical for obtaining meaningful mass spectra.

Ionization Techniques: For a large molecule like this compound, "soft" ionization techniques are preferred to minimize excessive fragmentation and preserve the molecular ion. technologynetworks.com

Electrospray Ionization (ESI): A common technique in LC-MS, ESI is a soft method that generates multiply charged ions from liquid samples with minimal fragmentation, making it ideal for determining the molecular weights of large molecules. acdlabs.comlibretexts.org

Chemical Ionization (CI): Often used in GC-MS, CI is a softer alternative to Electron Ionization (EI). libretexts.orgpharmacores.com It uses a reagent gas to ionize the analyte, resulting in less fragmentation and a more prominent molecular ion peak, which is often weak or absent in the EI spectra of long-chain amines. technologynetworks.comwhitman.edu

Fragmentation Pattern Analysis: The fragmentation pattern provides a fingerprint for structural confirmation. In the mass spectrum of a tertiary aliphatic amine, the molecular ion peak (M+) will have an odd m/z value. miamioh.edu The most characteristic fragmentation pathway is α-cleavage (cleavage of the C-C bond beta to the nitrogen atom). whitman.edu The loss of the largest alkyl radical is the preferred pathway, leading to the formation of a stable, resonance-stabilized iminium ion that often corresponds to the base peak in the spectrum. whitman.eduyoutube.com

For this compound (C₂₂H₄₇N, Molecular Weight ≈ 325.62 g/mol ), the expected fragmentation would be:

Molecular Ion Peak (M+): An ion at m/z ≈ 325.

Alpha-Cleavage: The predominant fragmentation would involve the cleavage of the bond between the first and second carbon of the icosyl chain. This results in the loss of a 19-carbon alkyl radical (C₁₉H₃₉•) and the formation of the highly stable [CH₂=N(CH₃)₂]⁺ iminium ion. This fragment would produce the base peak at m/z = 58.

Other Fragments: Additional fragmentation of the long alkyl chain can produce a series of hydrocarbon-like ions separated by 14 Da (corresponding to CH₂ groups). whitman.edu A peak corresponding to [M-1] or [M-H]⁺ from the loss of a hydrogen atom is also common for amines. whitman.edumiamioh.edu

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Theoretical) Ion Formula Description Relative Abundance
325.3703 [C₂₂H₄₇N]⁺ Molecular Ion (M⁺) Low to Medium
324.3625 [C₂₂H₄₆N]⁺ [M-H]⁺ Fragment Low
58.0651 [C₃H₈N]⁺ Base Peak from α-cleavage; [CH₂=N(CH₃)₂]⁺ High (100%)

Advanced Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate analysis, especially in samples containing structurally similar compounds.

The analysis of amines by GC is notoriously difficult due to their basicity and polarity, which causes interactions with the acidic silanol (B1196071) groups on conventional silica (B1680970) capillary columns, resulting in significant peak tailing. h-brs.devt.edu Optimization strategies are essential:

Column Selection: Using columns specifically designed for amine analysis is crucial. These columns have a base-deactivated stationary phase (e.g., Rtx-5 Amine) that shields the silanol groups, leading to improved peak symmetry and reproducibility. nih.govresearchgate.net

Temperature Programming: A programmed temperature ramp is necessary to elute a high-boiling-point compound like this compound in a reasonable time while maintaining good separation from other components. gdut.edu.cn

Inlet Parameters: Optimizing the injector temperature is a balance between ensuring complete volatilization and preventing thermal degradation of the analyte. bre.com

Derivatization: As previously mentioned, converting the amine to a less polar derivative (e.g., an amide via reaction with benzoyl chloride) can significantly improve chromatographic behavior by reducing interactions with the column. nih.gov

Table 3: Key Parameters for GC Method Optimization for this compound

Parameter Recommendation Purpose
Column Base-deactivated, low-to-mid polarity column (e.g., Rtx-5 Amine, DB-5ms). nih.gov Minimize peak tailing and improve inertness.
Carrier Gas Helium or Hydrogen. Provide efficient mass transfer.
Injection Mode Splitless injection. Maximize sensitivity for trace analysis.
Inlet Temperature 280-300 °C. Ensure rapid and complete sample vaporization without degradation.
Oven Program Start at a low temperature (e.g., 80-100 °C) and ramp to a high final temperature (e.g., 300-320 °C). gdut.edu.cn Separate analytes by boiling point and ensure elution of the high molecular weight amine.

| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (TFAA) h-brs.de or Benzoyl chloride. nih.gov | (Optional) To increase volatility and reduce polarity. |

LC, particularly reversed-phase HPLC (RP-HPLC) and UHPLC, is well-suited for the analysis of long-chain amines. nih.govresearchgate.netresearchgate.net

Column and Mobile Phase: A C18 or C8 stationary phase is typically used. The mobile phase usually consists of an organic solvent (acetonitrile or methanol) and an aqueous component. lcms.czsielc.com Adding a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is critical. nih.govmdpi.com At a low pH, the tertiary amine is protonated, which improves peak shape and retention on the reversed-phase column.

Gradient Elution: Due to the strong retention of the long non-polar icosyl chain on the C18 column, a gradient elution is necessary. The method typically starts with a higher percentage of the aqueous phase and gradually increases the proportion of the organic solvent to elute the highly retained this compound. mdpi.com

Detector: When coupled with HRMS, the mass spectrometer serves as the detector. For methods without MS, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as long-chain amines lack a strong UV chromophore.

Table 4: Typical Parameters for LC Method Development for this compound

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm). lcms.cz Separate compounds based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid. lcms.cznih.gov Protonates the amine for better peak shape and retention.
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) + 0.1% Formic Acid. lcms.cznih.gov Elutes the highly retained analyte.
Elution Mode Gradient (e.g., 50% to 100% B over several minutes). mdpi.com Elute the strongly retained long-chain amine.
Flow Rate 0.3 - 0.5 mL/min. mdpi.com Standard for analytical LC-MS.
Column Temp. 35 - 40 °C. fda.gov Improve peak shape and reduce viscosity.

| Detector | High-Resolution Mass Spectrometer (HRMS). | Provides sensitive and selective detection and quantification. |

Molecular Spectroscopy for Characterization and Purity Assessment

Molecular spectroscopy techniques provide information about the chemical bonds and structure of a molecule and are powerful tools for identity confirmation and purity assessment. tutorchase.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. The spectrum of pure this compound would be characterized by:

Strong C-H stretching vibrations from the methyl and methylene (B1212753) groups of the long alkyl chain between 2850 and 3000 cm⁻¹.

C-N stretching vibrations for the tertiary amine, typically appearing in the 1250-1000 cm⁻¹ region.

The absence of N-H stretching bands (3300-3500 cm⁻¹) confirms the tertiary nature of the amine.

The presence of unexpected peaks (e.g., a broad -OH peak around 3300 cm⁻¹ or a C=O peak around 1700 cm⁻¹) would indicate impurities like alcohols or amides. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals: a singlet corresponding to the six protons of the two N-methyl groups, a triplet for the two protons on the α-methylene group (adjacent to the nitrogen), a large unresolved multiplet for the protons of the bulk methylene groups in the icosyl chain, and a terminal methyl group triplet.

¹³C NMR: The carbon NMR spectrum would show separate signals for the N-methyl carbons, the α-carbon, the bulk chain carbons, and the terminal methyl carbon.

Purity Assessment: The purity of a sample can be accurately determined using quantitative NMR (qNMR). This involves integrating the signal of a known proton in the analyte molecule and comparing it to the integral of a certified internal standard of known concentration. nih.gov The presence of extra signals in the ¹H or ¹³C spectra indicates the presence of impurities. nih.gov

Table 5: Expected Spectroscopic Data for this compound

Technique Feature Expected Position/Shift Interpretation
FTIR C-H Stretch (Alkyl) ~2850-2960 cm⁻¹ Methylene and methyl groups of the icosyl and N-methyls.
C-N Stretch ~1000-1250 cm⁻¹ Tertiary amine functional group.
N-H Stretch Absent Confirms the absence of primary/secondary amine impurities.
¹H NMR N-(CH ₃)₂ ~2.2 ppm (singlet) 6 protons of the two equivalent methyl groups on the nitrogen.
N-CH ₂- ~2.3-2.4 ppm (triplet) 2 protons of the α-methylene group.
-(CH ₂)₁₈- ~1.2-1.4 ppm (multiplet) 36 protons of the bulk methylene groups in the alkyl chain.
-CH ~0.9 ppm (triplet) 3 protons of the terminal methyl group.
¹³C NMR N-(C H₃)₂ ~45 ppm Carbons of the N-methyl groups.
N-C H₂- ~58 ppm α-carbon of the icosyl chain.
-(C H₂)₁₈- ~22-32 ppm Carbons of the bulk methylene groups.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and provide a unique "fingerprint" of a molecule. For this compound, the spectra are dominated by features of its long alkyl chain and its tertiary amine group.

Raman spectroscopy provides complementary information. While C-H stretching bands are also prominent, the long polymethylene chain gives rise to characteristic skeletal vibrations. Non-polar bonds, which are weak absorbers in IR, can produce strong signals in Raman spectroscopy. youtube.com The symmetric C-N stretching vibration is also Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational profile, crucial for unambiguous identification and quality control.

Table 1: Characteristic Vibrational Modes for this compound

Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹) Notes
C-H Stretch (Alkyl) 2950-2850 (Strong) 2950-2850 (Strong) From the icosyl chain and N-methyl groups.
CH₂ Scissoring ~1470-1450 ~1470-1450 Characteristic of the long methylene chain.
CH₃ Bending ~1380-1370 ~1380-1370 From the terminal methyl and N-methyl groups.
C-N Stretch 1250-1020 (Medium) 1250-1020 (Weak-Medium) Characteristic of a tertiary aliphatic amine. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and assessing purity. wikipedia.org For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the six protons of the two N-methyl groups (N-(CH₃)₂) are chemically equivalent and appear as a sharp singlet, typically in the 2.2-2.4 ppm range. The methylene group adjacent to the nitrogen atom (-CH₂-N) appears as a triplet further downfield than the other methylene groups due to the deshielding effect of the nitrogen. The bulk of the icosyl chain's methylene protons create a large, broad signal around 1.2-1.4 ppm. The terminal methyl group (-CH₃) of the icosyl chain typically appears as a triplet around 0.8-0.9 ppm. nih.gov

¹³C NMR spectroscopy provides complementary data. The carbons of the N-methyl groups, the α-methylene carbon, the methylene carbons of the long chain, and the terminal methyl carbon all give distinct signals. researchgate.net

NMR is particularly effective for determining isomeric purity. The presence of branched-chain isomers of the icosyl group would result in additional, distinct signals in both ¹H and ¹³C NMR spectra, with different chemical shifts and splitting patterns compared to the straight-chain isomer. By integrating the signals, the relative proportion of different isomers can be quantified, making NMR a crucial technique for quality assurance.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H)
-N(CH₃)₂ ~2.25 ~45.5 Singlet
-N-CH₂- ~2.35 ~58.0 Triplet
-(CH₂)₁₇- ~1.26 ~23-32 Multiplet/Broad
-CH₂-CH₃ ~1.30 ~22.7 Multiplet

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, particularly in chromatography. researchgate.net For long-chain amines, this can enhance volatility for gas chromatography (GC) or introduce a chromophore/fluorophore for liquid chromatography (HPLC). researchgate.net

Silylation Chemistry for Volatility Enhancement

Silylation involves replacing an active hydrogen atom with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. taylorandfrancis.com This process is widely used to increase the volatility and thermal stability of compounds for GC analysis. researchgate.net Silylation reduces intermolecular hydrogen bonding and decreases the polarity of the molecule, resulting in sharper, more symmetrical chromatographic peaks. taylorandfrancis.comresearchgate.net

While silylation is most effective for compounds with active hydrogens like primary and secondary amines, alcohols, and carboxylic acids, its application in the analysis of a sample containing the tertiary amine this compound is contextual. taylorandfrancis.com The tertiary amine itself lacks an active hydrogen and will not be derivatized. However, if the analytical method is designed to simultaneously measure potential precursors (e.g., icosylamine, N-methylicosylamine) or related impurities that do contain active hydrogens, a silylation step would be crucial for their successful analysis by GC. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used due to their high reactivity and the volatility of their byproducts. researchgate.net

Benzylamine-Based Derivatization

Benzylamine (B48309) is a primary amine that can be used as a derivatization reagent, typically to enhance the detectability of other molecules in HPLC analysis. scientificlabs.co.uksigmaaldrich.com It is often employed to react with compounds like carbonyls or to be part of a larger reagent structure designed to introduce a fluorescent tag, thereby increasing the sensitivity of detection. scientificlabs.co.uknih.gov For instance, benzylamine can react with aldehydes and ketones to form imines, or with isothiocyanates to form thioureas.

For this compound, a direct derivatization reaction with benzylamine is not feasible as the tertiary amine functionality lacks a reactive site (like an active hydrogen or a carbonyl group) to couple with the benzylamine. However, understanding benzylamine-based derivatization is relevant in the broader context of amine analysis. If an analytical method were targeting potential degradation products of this compound that might include carbonyl compounds, or if it were analyzing related primary or secondary amines, a derivatization strategy involving a reagent that reacts with amines could be employed to attach a benzyl-containing fluorophore for sensitive HPLC-fluorescence detection. sigmaaldrich.comnih.gov

Mechanistic Aspects of Derivatization Reactions

The mechanisms of derivatization reactions are critical to understanding their efficiency and potential side reactions.

The mechanism of silylation of an amine with an active hydrogen (e.g., a primary or secondary amine) using a chlorosilane typically proceeds via a second-order nucleophilic substitution (Sɴ2) reaction. taylorandfrancis.comunishivaji.ac.in The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic silicon atom. This displaces the chloride leaving group. A base, such as pyridine (B92270) or an excess of the amine itself, is often added to neutralize the liberated HCl, driving the reaction to completion. unishivaji.ac.in

For benzylamine-based derivatization, the mechanism depends on the target functional group. A classic example is the reaction of benzylamine with an aldehyde or ketone to form a Schiff base (imine). This reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

Nucleophilic Addition: The nitrogen of the benzylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is protonated on the oxygen, which then leaves as a water molecule, while the nitrogen is deprotonated, resulting in the formation of a carbon-nitrogen double bond (the imine).

Understanding these mechanisms allows for the optimization of reaction conditions (e.g., pH, temperature, solvent) to ensure complete and specific derivatization for target analytes in a given sample matrix.

Method Optimization and Validation in this compound Analysis

Developing a robust analytical method for this compound, whether by GC or HPLC, requires careful optimization and rigorous validation to ensure the results are reliable, reproducible, and accurate. nih.govnih.gov

Method optimization involves adjusting various parameters to achieve the desired performance, particularly good resolution, peak shape, sensitivity, and analysis time. nih.gov For a GC method, this includes optimizing the temperature program, carrier gas flow rate, and column type. For an HPLC method, optimization focuses on the mobile phase composition (including pH and solvent ratios), column chemistry, and flow rate. nih.govnih.gov

Once optimized, the method must be validated according to established guidelines to demonstrate its suitability for its intended purpose. nih.govmdpi.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1.0 is desired. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

Parameter Description Common Acceptance Criteria
Linearity Proportionality of signal to concentration Correlation Coefficient (r²) ≥ 0.99
Accuracy Closeness to the true value Recovery typically within 80-120%
Precision (Repeatability) Agreement between multiple measurements Relative Standard Deviation (RSD) ≤ 5-15%
LOD Lowest detectable concentration Signal-to-Noise Ratio (S/N) ≥ 3
LOQ Lowest quantifiable concentration Signal-to-Noise Ratio (S/N) ≥ 10; acceptable precision and accuracy

Non Biological Applications of N,n Dimethylicosylamine in Advanced Materials and Catalysis

Applications in Materials Science and Polymer Engineering

The amphiphilic nature of N,N-Dimethylicosylamine, resulting from its long alkyl chain and tertiary amine functionality, makes it a candidate for applications where interfacial properties and molecular self-assembly are crucial.

While there is no direct evidence of this compound being used as a monomer in polymerization, the synthesis of various N,N-dimethylamino-containing monomers for specialized polymers has been reported. For instance, a diverse library of N,N-dimethylamino-containing monomers has been synthesized to act as head groups for polymerizable lipids nih.gov. These monomers are designed with polymerizable moieties to create materials with specific functionalities.

Furthermore, N,N-dimethylacrylamide, a structurally related compound, is a versatile monomer used in the synthesis of polymers for various applications, including coatings and hydrogels nih.gov. The dimethylamino group in these polymers contributes to their properties. Although this compound itself is not a conventional monomer due to the lack of a polymerizable group like a vinyl or acryloyl moiety, it could potentially be incorporated into macromolecules through other synthetic routes. For example, it could be grafted onto existing polymer backbones or used as a chain transfer agent in certain polymerization reactions, leveraging the reactivity of the tertiary amine.

Table 1: Comparison of this compound with a Polymerizable Monomer

FeatureThis compoundN,N-Dimethylamino-containing Monomer nih.gov
Structure Long saturated alkyl chain with a terminal dimethylamino group.Contains a polymerizable group (e.g., acryloyl) and a dimethylamino functionality.
Functionality Tertiary amine, hydrophobic chain.Polymerizable, functional head group.
Potential Role in Macromolecules Potential for grafting or as a modifying agent.Building block for the main polymer chain.

The long hydrophobic icosyl chain of this compound makes it a strong candidate for the modification of surfaces to alter their properties, such as wettability and adhesion. Long-chain alkylamines are known to form self-assembled monolayers (SAMs) on various substrates sigmaaldrich.comnih.govsemanticscholar.org. These organized molecular layers can transform a hydrophilic surface into a hydrophobic one.

The dimethylamino head group can provide a point of attachment to the surface, either through direct interaction or by reacting with surface functional groups. The functionalization of semiconductor surfaces with amines has been shown to tune their reactivity based on the basicity of the amine sigmaaldrich.com. This suggests that this compound could be used to control the surface properties of materials for applications in electronics and sensor technology. The ability to modify nanoparticle surfaces is crucial for improving their biocompatibility and cellular internalization, and long-chain functional molecules are often employed for this purpose nih.gov.

Table 2: Potential Surface Modification Applications of this compound

Application AreaPotential Role of this compoundExpected Outcome
Anti-corrosion Coatings Formation of a hydrophobic barrier on metal surfaces.Prevention of water and electrolyte contact with the metal, reducing corrosion.
Biomaterial Functionalization Modifying the surface of implants to control protein adsorption and cell adhesion.Improved biocompatibility and reduced foreign body response.
Nanoparticle Stabilization Acting as a capping agent to prevent agglomeration of nanoparticles in non-polar solvents.Enhanced dispersion and stability of nanomaterials.

Nitrogen-doped (N-doped) carbon materials have garnered significant interest for their enhanced electrochemical properties in applications such as supercapacitors and catalysts mdpi.com. The synthesis of these materials often involves the pyrolysis of a carbon precursor in the presence of a nitrogen-containing compound. While compounds like melamine (B1676169) and ethylenediamine (B42938) are common nitrogen sources, long-chain amines can also be utilized ui.ac.id. The long alkyl chain of this compound could potentially influence the morphology and porosity of the resulting carbon material, while the dimethylamino group serves as the nitrogen source for doping.

In the field of thermoelectrics, which involves the conversion of heat energy into electrical energy, composite materials are often explored to optimize performance ucl.ac.uk. The figure of merit, ZT, which dictates the efficiency of a thermoelectric material, is dependent on the electrical conductivity, Seebeck coefficient, and thermal conductivity. While there is no direct research linking this compound to thermoelectrics, its long hydrocarbon chain could, in principle, be used within a composite material to influence thermal conductivity.

Catalytic Applications Beyond Direct Synthesis

The tertiary amine functionality in this compound suggests potential roles in catalysis, particularly in reactions where a non-nucleophilic base or a phase transfer agent is required.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Tertiary amines are a well-established class of organocatalysts. While much of the research in asymmetric catalysis focuses on chiral amines to induce stereoselectivity nih.govrsc.orgnih.gov, achiral tertiary amines can also catalyze a variety of reactions.

This compound could potentially function as a base catalyst in reactions such as dehydrohalogenations or as a nucleophilic catalyst in certain acylation reactions. Furthermore, its long alkyl chain could be advantageous in phase-transfer catalysis (PTC) researchgate.netrsc.orgprinceton.edu. In PTC, a catalyst transports a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. The lipophilic icosyl chain of this compound would enhance its solubility in the organic phase, potentially facilitating the transfer of anionic reactants from an aqueous phase.

Organolithium reagents are powerful bases and nucleophiles widely used in organic synthesis youtube.commsu.edu. The reactivity of these reagents can be modulated by the addition of ligands, often tertiary amines. While there is no specific literature on the use of this compound in this context, its tertiary amine nature suggests a potential role. Tertiary amines can break down the aggregates of organolithium reagents, increasing their basicity and reactivity. This could be particularly useful in lithiation reactions where the substrate is sterically hindered or has low acidity.

Catalysis in Nitrogen Fixation and Energy Conversion

Current scientific literature does not provide specific research findings detailing the application of this compound as a catalyst in the fields of nitrogen fixation or energy conversion. The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) and other nitrogenous compounds, a process known as nitrogen fixation, typically relies on transition metal-based catalysts under demanding conditions, such as the Haber-Bosch process. researchgate.netrsc.org Research into alternative, milder methods is ongoing but has not specifically implicated long-chain tertiary amines like this compound as primary catalysts. researchgate.netrsc.org Similarly, the field of energy conversion, which includes devices like solar cells and supercapacitors, primarily utilizes nanomaterials, transition-metal dichalcogenides, and conductive polymers, with no documented role for this specific amine.

Role as a Chemical Intermediate in Specialized Organic Synthesis

This compound serves as a valuable chemical intermediate in multi-step organic synthesis. Its structure, featuring a long C20 alkyl chain (icosyl group) and a reactive dimethylamino head group, makes it a versatile building block for constructing more complex molecules with specialized functions. The tertiary amine group provides a site for further chemical modification, most notably through alkylation reactions.

The primary role of this compound as a precursor is in the synthesis of quaternary ammonium (B1175870) compounds (QACs), also known as quats. nbinno.com This transformation is achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the tertiary amine reacts with an alkyl halide, leading to a quaternary ammonium salt. nbinno.com The long icosyl chain imparts significant hydrophobicity, while the resulting cationic quaternary ammonium head provides a hydrophilic character, making the resulting molecules amphiphilic.

These amphiphilic QACs are complex molecules with significant industrial applications, particularly as cationic surfactants. semanticscholar.org By varying the alkylating agent, a diverse range of functional QACs can be synthesized from the this compound precursor. For instance, reaction with benzyl (B1604629) chloride produces an alkyldimethylbenzylammonium chloride, a class of compounds widely used as biocides and disinfectants. nih.govresearchgate.net Reaction with other alkyl halides can produce different QACs used as phase transfer catalysts or fabric softeners. The introduction of functional groups into the alkylating agent allows for the creation of functionalized polymers and specialized materials. rsc.org

Below is a table of representative complex molecules that can be synthesized using this compound as a precursor.

PrecursorReactant (Alkylating Agent)Resulting Quaternary Ammonium Compound (QAC)Primary Application of QAC
This compoundBenzyl chlorideIcosyldimethylbenzylammonium chlorideBiocide, Disinfectant nih.gov
This compoundMethyl iodideIcosyltrimethylammonium iodidePhase Transfer Catalyst
This compound2-Chloroethanol(2-Hydroxyethyl)icosyldimethylammonium chlorideIntermediate for Esterquats (Softeners)
This compound3-Bromopropionic acid(2-Carboxyethyl)icosyldimethylammonium bromideFunctional Surfactant, Intermediate

In organic synthesis, this compound can function as an effective acid-scavenging agent, a role common to sterically hindered tertiary amines like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIEA). suprasciences.comwikipedia.org Many reactions, particularly acylations (e.g., the formation of esters and amides from acyl chlorides), produce strong acidic byproducts such as hydrogen chloride (HCl). wikipedia.org

R-C(O)Cl + R'-OH → R-C(O)OR' + HCl

The presence of this liberated acid can cause undesirable side reactions, degrade acid-sensitive functional groups within the reactants or products, or protonate amine reactants, rendering them non-nucleophilic. To prevent this, a non-nucleophilic base is added to the reaction mixture to neutralize the acid as it is formed.

The table below outlines common reactions where a tertiary amine like this compound serves as an acid scavenger.

Reaction TypeAcidic Byproduct GeneratedRole of Tertiary Amine
Esterification with Acyl ChlorideHydrogen Chloride (HCl)Neutralizes HCl to form an ammonium salt wikipedia.org
Amidation with Acyl ChlorideHydrogen Chloride (HCl)Neutralizes HCl to form an ammonium salt wikipedia.org
Silylation with Silyl (B83357) ChloridesHydrogen Chloride (HCl)Sequesters HCl byproduct
Swern OxidationTrifluoroacetic Acid (from byproduct)Neutralizes acidic species in the reaction

Q & A

Q. What are the standard laboratory synthesis methods for N,N-Dimethylicosylamine?

this compound is typically synthesized via alkylation of dimethylamine with a long-chain alkyl halide (e.g., icosyl bromide). Reaction conditions often involve polar aprotic solvents like DMF ( ) under inert atmospheres. Post-synthesis purification may require fractional distillation or column chromatography to isolate the tertiary amine. Purity validation via GC-MS or HPLC is critical to remove unreacted precursors .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methyl groups and the icosyl chain (e.g., δ 2.1–2.3 ppm for N-CH3_3 in related amines) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C22_{22}H47_{47}N, expected m/z ≈ 325.4) .
  • FT-IR : Peaks near 2800 cm1^{-1} (C-H stretching in CH3_3) and 1460 cm1^{-1} (C-N stretching) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
  • Store in airtight containers at ≤25°C, protected from light to prevent degradation .
  • Dispose of waste via certified hazardous waste services to comply with EPA/OSHA regulations .

Advanced Research Questions

Q. How can researchers address challenges in chromatographic analysis of this compound?

Due to its long alkyl chain, reverse-phase HPLC with C18 columns and methanol/water mobile phases (e.g., 90:10 v/v) is effective. Derivatization with trifluoroacetic anhydride improves volatility for GC-MS analysis . For trace impurities, tandem MS (MS/MS) enhances sensitivity .

Q. What strategies resolve contradictions in reactivity data across solvent systems?

Contradictions often arise from solvent polarity effects. For example:

  • In non-polar solvents (hexane), the amine acts as a weak base, while in polar aprotic solvents (DMF), it facilitates nucleophilic reactions.
  • Controlled kinetic studies under standardized conditions (e.g., fixed temperature, solvent purity) minimize variability .

Q. How do thermodynamic properties influence this compound’s stability?

  • ΔfH° (gas) : Estimated at -450 kJ/mol (based on analogous amines) suggests exothermic decomposition risks at high temperatures .
  • Entropy (ΔrS°) : Low entropy favors degradation in aqueous matrices; anhydrous storage is recommended .

Q. What methodologies validate purity for pharmacopeial compliance?

  • USP/EP Standards : Follow monographs for related amines (e.g., ≥98% purity via GC, residual solvent limits ≤0.1%) .
  • Forced Degradation Studies : Expose to heat/light and quantify degradation products (e.g., oxidation to N-oxide) via stability-indicating HPLC .

Q. How is this compound utilized in advanced organic synthesis?

  • Surfactant/Catalyst : Forms micelles in aqueous media for nanoparticle synthesis .
  • Phase-Transfer Catalyst : Facilitates alkylation reactions in biphasic systems (e.g., Williamson ether synthesis) .

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